molecular formula C15H23NO B14374153 2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one CAS No. 89454-87-5

2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one

Cat. No.: B14374153
CAS No.: 89454-87-5
M. Wt: 233.35 g/mol
InChI Key: BUBCZVZICNROPB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one is an organic compound belonging to the pyridinone family. Pyridinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization and functional group modifications. Common reagents used in these reactions include:

  • Aldehydes or ketones
  • Amines
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation using halogens or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridin-4(1H)-one: Lacks the oct-7-en-1-yl group, leading to different chemical and biological properties.

    6-(Oct-7-en-1-yl)pyridin-4(1H)-one: Lacks the 2,3-dimethyl groups, resulting in variations in reactivity and applications.

Uniqueness

2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one is unique due to the presence of both the 2,3-dimethyl and oct-7-en-1-yl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89454-87-5

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2,3-dimethyl-6-oct-7-enyl-1H-pyridin-4-one

InChI

InChI=1S/C15H23NO/c1-4-5-6-7-8-9-10-14-11-15(17)12(2)13(3)16-14/h4,11H,1,5-10H2,2-3H3,(H,16,17)

InChI Key

BUBCZVZICNROPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=CC1=O)CCCCCCC=C)C

Origin of Product

United States

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